

Chemical Structure Analysis of N-(2,5-dichlorophenyl)-4-methoxybenzamide

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Compound of Interest

Compound Name: *N-(2,5-dichlorophenyl)-4-methoxybenzamide*

CAS No.: 7465-94-3

Cat. No.: B3344513

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Technical Guide & Characterization Protocol

Executive Summary

This guide provides a comprehensive technical analysis of **N-(2,5-dichlorophenyl)-4-methoxybenzamide** (CAS: 7465-94-3). Targeted at drug development professionals, this document deconstructs the molecule's architecture, detailing its rational synthesis, spectroscopic "fingerprint," and solid-state behavior.

The compound represents a classic benzanilide scaffold, a privileged structure in medicinal chemistry known for antimicrobial and antiparasitic properties. The presence of the 2,5-dichloro substitution introduces critical steric and electronic constraints that define its bioavailability and receptor binding affinity.

Structural Architecture & Synthetic Logic Rational Design

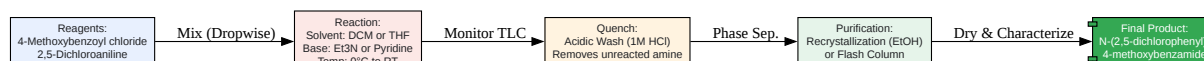
The molecule consists of two distinct aromatic domains linked by a polar amide bridge:

- Domain A (Electronic Donor): The 4-methoxybenzoyl moiety. The methoxy group () acts as a -donor, increasing electron density on the carbonyl oxygen, thereby strengthening the amide bond character.
- Domain B (Lipophilic/Steric Modulator): The 2,5-dichlorophenyl moiety.[1][2] The ortho-chlorine (C2) imposes significant steric hindrance, forcing the amide bond out of planarity with the phenyl ring. This "molecular twist" is a critical design feature for disrupting crystal packing solubility and improving membrane permeability.

Synthetic Protocol (Acylation Pathway)

The most robust synthesis utilizes the Schotten-Baumann conditions to couple 4-methoxybenzoyl chloride with 2,5-dichloroaniline. This pathway minimizes side reactions compared to direct carboxylic acid coupling.

Reaction Scheme:



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Figure 1: Optimized synthetic workflow for high-purity isolation.

Critical Process Parameters:

- Base Selection: Pyridine is preferred as it acts as both solvent and acid scavenger, preventing protonation of the aniline nucleophile.
- Temperature Control: Initial addition at 0°C is mandatory to prevent hydrolysis of the acyl chloride.

Spectroscopic Characterization (The "Fingerprint")

Accurate identification relies on recognizing specific signal patterns introduced by the chlorine isotopes and the substitution geometry.

Mass Spectrometry (MS)

The chlorine atoms provide a definitive isotopic signature.

- Molecular Ion (M^+): ~295/297/299 Da.
- Isotope Pattern: For two chlorine atoms (M^+ and $M+2$), the M, M+2, and M+4 peaks appear in a characteristic 9:6:1 intensity ratio.
- Fragmentation:
 - Loss of HCl ($M-31$).
 - Cleavage of the amide bond yielding the 4-methoxybenzoyl cation (m/z 135, base peak).

Nuclear Magnetic Resonance (NMR)

The 2,5-dichloro substitution creates a unique splitting pattern in the aromatic region.

Table 1: Predicted

NMR Shifts (DMSO- d_6 , 400 MHz)

Proton Environment	Shift (ppm)	Multiplicity	Integration	Assignment Logic
Amide NH	10.2 - 10.5	Singlet (br)	1H	Deshielded by H-bonding and electron-withdrawing aryl ring.
Benzoyl H2'/H6'	7.95	Doublet (Hz)	2H	Ortho to carbonyl; anisotropic deshielding.
Benzoyl H3'/H5'	7.05	Doublet (Hz)	2H	Ortho to methoxy; shielded by resonance donation.
Aniline H6	7.80	Doublet (Hz)	1H	Diagnostic: Ortho to NH and meta to Cl. Most deshielded on this ring.
Aniline H3	7.55	Doublet (Hz)	1H	Ortho to Cl(2); typical aromatic shift.
Aniline H4	7.30	Doublet of Doublets	1H	Coupled to H3 (ortho) and H6 (meta).
Methoxy ()	3.85	Singlet	3H	Characteristic sharp singlet.

Infrared Spectroscopy (FT-IR)

- Amide I ($\nu_{\text{C=O}}$):
~1650-1780 cm^{-1} . (Lower frequency than esters due to resonance).
- Amide II ($\nu_{\text{N-H}}$):
~1500-1650 cm^{-1} .
- C-O-C (Ether):
~1000-1300 cm^{-1} . (Strong asymmetric stretch).
- C-Cl (Aryl):
~600-800 cm^{-1} .

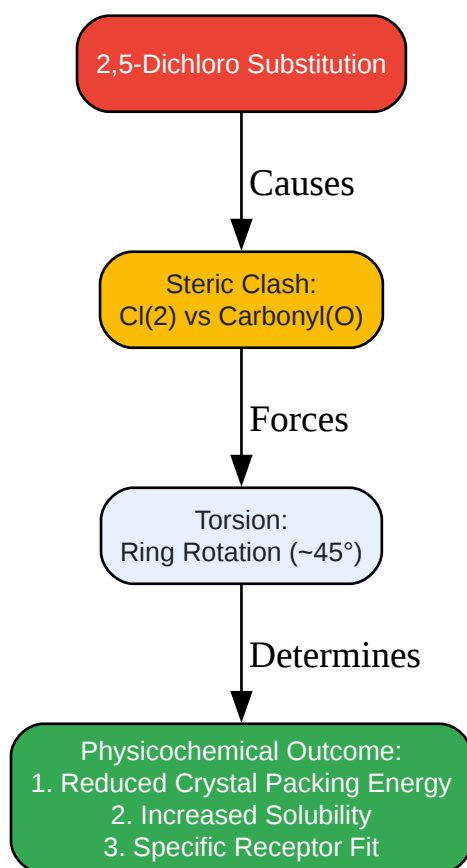
Conformational & Solid-State Analysis

Understanding the 3D structure is vital for predicting receptor docking.

The "Ortho Effect" & Torsion

In the solid state, N-phenylbenzamides typically adopt a trans-amide conformation. However, the chlorine atom at position 2 (ortho) creates a steric clash with the amide carbonyl oxygen.

- Result: The aniline ring rotates out of the amide plane.
- Torsion Angle: The dihedral angle ($\tau_{\text{C-N-C=O}}$) is likely twisted by $\sim 90^\circ$ relative to the amide plane.
- Implication: This non-planar geometry prevents π -stacking in the crystal lattice, often leading to higher solubility compared to the unsubstituted analog.



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Figure 2: Causal relationship between chemical substitution and physicochemical properties.

Hydrogen Bonding

The primary intermolecular force in the crystal lattice is the N-H

O=C hydrogen bond, forming 1D chains (catemers). The methoxy oxygen is a weak acceptor and typically does not participate in the primary H-bond network but may influence packing via dipole interactions.

Biological Context & Druggability[4]

Pharmacophore Features

This molecule shares structural homology with several active pharmaceutical ingredients (APIs):

- **Antimicrobial Activity:** Benzamides with halogenated rings are known inhibitors of bacterial cell division (FtsZ inhibitors).
- **Anthelmintic Activity:** Similar to Niclosamide derivatives, the chlorophenyl amide motif can disrupt oxidative phosphorylation in parasites.

Lipophilicity (LogP)

- **Estimated LogP:** 4.2 - 4.5.
- **Analysis:** The molecule is highly lipophilic due to the dichlorophenyl ring. This suggests excellent blood-brain barrier (BBB) penetration potential but necessitates formulation strategies (e.g., micronization) to ensure adequate oral bioavailability.

References

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